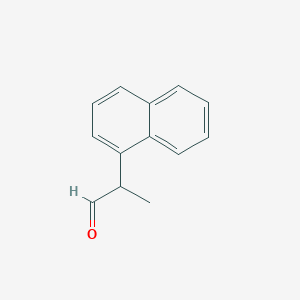

2-(Naphthalen-1-yl)propanal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-naphthalen-1-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTNFBSDEIGSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Naphthalen-1-yl)propanal: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Naphthalen-1-yl)propanal. As a specialized aromatic aldehyde, this compound holds promise as a versatile building block in medicinal chemistry and materials science. This document delves into its predicted spectroscopic characteristics, reactivity, and explores its potential in the landscape of drug discovery, drawing parallels from structurally related naphthalene derivatives.

Molecular Structure and Physicochemical Properties

2-(Naphthalen-1-yl)propanal is an organic compound characterized by a propanal moiety attached to a naphthalene ring at the 1-position. The presence of the bulky and electron-rich naphthalene group significantly influences the molecule's chemical behavior and physical properties.

Table 1: Physicochemical Properties of 2-(Naphthalen-1-yl)propanal

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₂O | Calculated |

| Molecular Weight | 184.24 g/mol | Calculated |

| Appearance | Predicted to be a colorless to yellowish oil | Inferred from similar compounds |

| Boiling Point | Not experimentally determined; expected to be high due to molecular weight | --- |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) and insoluble in water | Inferred from structural analogues |

| CAS Number | 61565-33-9 |

Synthesis of 2-(Naphthalen-1-yl)propanal

While a specific, optimized synthesis for 2-(Naphthalen-1-yl)propanal is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous reactions reported for similar compounds. A potential pathway involves the oxidation of the corresponding primary alcohol, 2-(naphthalen-1-yl)propan-1-ol.

A method for preparing 2-(naphthalen-1-yl)propan-1-ol involves the reduction of 2-(1-naphthyl)propionaldehyde using iron powder in acetic acid and water[1]. This suggests that the target aldehyde is a known precursor.

A general synthetic approach to a related compound, 2-(6-methoxy-2-naphthyl)propanal, is described in a patent, which can be adapted for the synthesis of 2-(naphthalen-1-yl)propanal[2]. This process involves the reaction of a naphthalene-based ketone with a phosphonium ylide or a phosphonate carbanion, followed by acid hydrolysis to yield the aldehyde[2].

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 2-(Naphthalen-1-yl)propanal.

Experimental Protocol (Hypothetical):

-

Preparation of the Alkene Intermediate: To a solution of an appropriate phosphonium ylide (e.g., derived from ethyltriphenylphosphonium bromide) in a suitable solvent (e.g., THF), add 1-acetylnaphthalene. The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).

-

Work-up and Isolation of the Intermediate: The reaction mixture is quenched, and the crude alkene intermediate is extracted and purified using standard techniques such as column chromatography.

-

Hydrolysis to the Aldehyde: The purified alkene intermediate is then subjected to acid hydrolysis (e.g., using aqueous acid) to yield 2-(naphthalen-1-yl)propanal.

-

Purification of the Final Product: The final product is purified by distillation under reduced pressure or by column chromatography to obtain the pure aldehyde.

Chemical Reactivity

The reactivity of 2-(naphthalen-1-yl)propanal is governed by the interplay between the aldehyde functional group and the naphthalene ring system.

Reactions of the Aldehyde Group

The aldehyde group is a key site for chemical transformations, readily undergoing nucleophilic addition, oxidation, and reduction.

-

Oxidation: The propanal moiety can be oxidized to the corresponding carboxylic acid, 2-(naphthalen-1-yl)propanoic acid, using common oxidizing agents such as potassium permanganate or Jones reagent. This transformation is a common strategy in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)[2].

-

Reduction: The aldehyde can be reduced to the primary alcohol, 2-(naphthalen-1-yl)propan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride[1].

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can include the formation of cyanohydrins, acetals, and imines. However, the steric bulk of the adjacent naphthalene ring may hinder the approach of nucleophiles compared to less substituted aldehydes like propanal[3][4].

Reactions of the Naphthalene Ring

The naphthalene ring is an aromatic system that can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing alkyl aldehyde substituent.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for 2-(naphthalen-1-yl)propanal is not widely available. However, based on the known spectra of related compounds such as propanal and various naphthalene derivatives, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 2-(Naphthalen-1-yl)propanal

| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Key Features |

| ¹H NMR | ~9.5-10.0 ppm (t, 1H) | Aldehydic proton (CHO), triplet due to coupling with adjacent CH₂. |

| ~7.2-8.2 ppm (m, 7H) | Aromatic protons of the naphthalene ring. | |

| ~3.0-3.5 ppm (q, 1H) | Methine proton (CH), quartet due to coupling with CH₃. | |

| ~1.3-1.6 ppm (d, 3H) | Methyl protons (CH₃), doublet due to coupling with CH. | |

| ¹³C NMR | ~200-205 ppm | Carbonyl carbon (C=O). |

| ~120-140 ppm | Aromatic carbons of the naphthalene ring. | |

| ~45-55 ppm | Methine carbon (CH). | |

| ~15-25 ppm | Methyl carbon (CH₃). | |

| IR Spectroscopy | ~1720-1740 cm⁻¹ | Strong C=O stretching vibration of the aldehyde. |

| ~2720 and 2820 cm⁻¹ | C-H stretching vibrations of the aldehyde. | |

| ~3000-3100 cm⁻¹ | Aromatic C-H stretching. | |

| ~1500-1600 cm⁻¹ | Aromatic C=C stretching. |

Potential Applications in Drug Discovery and Development

Naphthalene derivatives are a cornerstone in medicinal chemistry, with numerous compounds finding applications as therapeutic agents[5][6]. The structural motif of 2-(naphthalen-1-yl)propanal makes it an interesting candidate for further investigation in drug discovery programs.

Anti-inflammatory Agents

Many naphthalene-containing molecules, such as Naproxen, exhibit potent anti-inflammatory properties[6]. The 2-arylpropionic acid scaffold is a classic pharmacophore for cyclooxygenase (COX) inhibition. Oxidation of 2-(naphthalen-1-yl)propanal would lead to 2-(naphthalen-1-yl)propanoic acid, a close analog of Naproxen, suggesting its potential as a precursor for novel anti-inflammatory drugs.

Anticancer Agents

The naphthalene core is present in several anticancer agents[6]. Naphthalene derivatives have been shown to interact with various biological targets involved in cancer progression. The aldehyde functionality in 2-(naphthalen-1-yl)propanal provides a reactive handle for the synthesis of more complex molecules, such as imines and other heterocyclic systems, which could be screened for anticancer activity.

Other Therapeutic Areas

The versatility of the naphthalene scaffold extends to a wide range of biological activities. Naphthalene-based compounds have been investigated as potential antiviral, antimicrobial, and central nervous system-active agents[7][8].

Drug Discovery Workflow:

Caption: Workflow for the development of drugs from 2-(Naphthalen-1-yl)propanal.

Safety and Handling

Specific toxicological data for 2-(naphthalen-1-yl)propanal are not available. However, based on the known hazards of related compounds, it should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Naphthalene: Naphthalene is classified as a flammable solid, harmful if swallowed, and is suspected of causing cancer[9][10]. It is also very toxic to aquatic life[10].

-

Aldehydes: Low molecular weight aldehydes are often flammable, and can be irritants to the skin, eyes, and respiratory tract[11][12]. PubChem lists 2-(Naphthalen-2-yl)propanal as causing skin and eye irritation, and potentially respiratory irritation[13].

Given these potential hazards, personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a fume hood to avoid inhalation of vapors.

Conclusion

2-(Naphthalen-1-yl)propanal is a molecule with significant potential as a synthetic intermediate in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is sparse, its chemical properties can be reasonably predicted based on its structural components. The presence of a reactive aldehyde group and a biologically relevant naphthalene scaffold makes it a valuable target for further research and development, particularly in the quest for novel therapeutic agents.

References

- University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES.

- National Center for Biotechnology Information. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. PubChem.

- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.

- PrepChem.com. (n.d.). Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol).

- National Center for Biotechnology Information. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. PMC.

- Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene.

- YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol.

- Environmental Protection Agency. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.

- Figueroa-Valverde, L., et al. (n.d.). Design and Synthesis of Naphthol Derivative.

- (n.d.). Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol or 1-2 naphthoquinine-2 oxime and comp.

- National Center for Biotechnology Information. (n.d.). 1-(Naphthalen-2-yl)propan-1-ol. PubChem.

- PENTA. (2024, September 18). Naphthalene - SAFETY DATA SHEET.

- (n.d.). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.

- Wikipedia. (n.d.). Propionaldehyde.

- Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.

- (n.d.). propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes.

- (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Life Chemicals. (2019, July 30). Functionalized Naphthalenes For Diverse Applications | Building Blocks.

- Benchchem. (n.d.). Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols.

- ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester....

- (n.d.). Give reasons:Propanone is less reactive than ehanal towards nucleophilic addition reactions.

- National Center for Biotechnology Information. (n.d.). 2-(Naphthalen-2-yl)propanal. PubChem.

- Quora. (2018, October 31). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?.

- FooDB. (2010, April 8). Showing Compound Propanal (FDB012083).

- The Good Scents Company. (n.d.). propionaldehyde, 123-38-6.

Sources

- 1. prepchem.com [prepchem.com]

- 2. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 3. doubtnut.com [doubtnut.com]

- 4. quora.com [quora.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. carlroth.com [carlroth.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. Propionaldehyde - Wikipedia [en.wikipedia.org]

- 12. propionaldehyde, 123-38-6 [thegoodscentscompany.com]

- 13. 2-(Naphthalen-2-yl)propanal | C13H12O | CID 10856176 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Naphthalen-1-yl)propanal: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(naphthalen-1-yl)propanal, a naphthalene derivative of significant interest to researchers and professionals in drug development. This document delves into its chemical identity, plausible synthetic routes with detailed protocols, and its potential as a scaffold in medicinal chemistry, grounded in the established biological activities of the naphthalene core.

Core Compound Identity: 2-(Naphthalen-1-yl)propanal

IUPAC Name: 2-(Naphthalen-1-yl)propanal

Synonyms: 2-(1-Naphthyl)propionaldehyde

Chemical Structure:

Figure 1: 2D Structure of 2-(Naphthalen-1-yl)propanal.

Molecular Formula: C₁₃H₁₂O

Molecular Weight: 184.23 g/mol

Physicochemical Properties (Predicted):

| Property | Value |

| XLogP3 | 3.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 184.088815 g/mol |

| Monoisotopic Mass | 184.088815 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 14 |

Strategic Synthesis of 2-(Naphthalen-1-yl)propanal

The synthesis of 2-(naphthalen-1-yl)propanal can be approached through several established organic chemistry transformations. The selection of a particular route depends on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible and robust synthetic strategies are detailed below. Both methods commence with the readily available starting material, 1-acetylnaphthalene.

Synthesis via the Wittig Reaction: A Two-Step Approach

This strategy leverages the power of the Wittig reaction for carbon-carbon bond formation, providing a reliable method for chain elongation.[1] The synthesis is envisioned in two main steps: the formation of a vinyl ether from 1-acetylnaphthalene, followed by acidic hydrolysis to yield the target aldehyde. This approach is adapted from a patented synthesis of a structurally related compound, 2-(6-methoxy-2-naphthyl)propanal.[2]

Overall Synthetic Workflow:

Figure 2: Workflow for the synthesis of 2-(naphthalen-1-yl)propanal via the Wittig reaction.

Experimental Protocol:

Step 1: Synthesis of 1-(1-Methoxyprop-1-en-2-yl)naphthalene (Vinyl Ether Intermediate)

-

Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methoxymethyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes via the dropping funnel. The solution will turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Wittig Reaction: Dissolve 1-acetylnaphthalene (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the vinyl ether intermediate.

Step 2: Hydrolysis to 2-(Naphthalen-1-yl)propanal

-

Reaction Setup: In a round-bottom flask, dissolve the purified vinyl ether from Step 1 in a mixture of dioxane and water (e.g., 4:1 v/v).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Hydrolysis: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2-(naphthalen-1-yl)propanal.

Synthesis via the Darzens Condensation: An Alternative Route

The Darzens condensation offers an alternative pathway to an epoxy ester intermediate, which can then be converted to the target aldehyde.[3] This method involves the reaction of 1-acetylnaphthalene with an α-haloester in the presence of a base.

Overall Synthetic Workflow:

Figure 3: Workflow for the synthesis of 2-(naphthalen-1-yl)propanal via the Darzens condensation.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-(naphthalen-1-yl)-3-methyloxirane-2-carboxylate (Glycidic Ester Intermediate)

-

Preparation of Sodium Ethoxide: In a flame-dried flask under a nitrogen atmosphere, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol with cooling.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 1-acetylnaphthalene (1 equivalent) in anhydrous ethanol at 0 °C.

-

Darzens Condensation: Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Work-up and Purification: Pour the reaction mixture into ice-water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude glycidic ester by column chromatography on silica gel.

Step 2: Saponification and Decarboxylation to 2-(Naphthalen-1-yl)propanal

-

Saponification: Dissolve the purified glycidic ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until the saponification is complete (monitored by TLC).

-

Decarboxylation: Cool the reaction mixture and carefully acidify with dilute hydrochloric acid until the pH is acidic.

-

Gently heat the acidic solution to promote decarboxylation of the intermediate glycidic acid.

-

Work-up and Purification: After cooling, extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate to yield the crude aldehyde, which can be further purified by column chromatography or distillation under reduced pressure.

Characterization and Spectroscopic Data (Expected)

The structure of the synthesized 2-(naphthalen-1-yl)propanal should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a doublet around 9.5-10.0 ppm), a quartet for the methine proton adjacent to the naphthalene ring and the aldehyde group, a doublet for the methyl group, and a complex multiplet pattern for the aromatic protons of the naphthalene ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at a downfield chemical shift (around 200 ppm), along with signals for the aliphatic carbons and the aromatic carbons of the naphthalene ring.

-

IR Spectroscopy: The infrared spectrum will show a strong absorption band characteristic of the C=O stretch of an aldehyde, typically in the region of 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (184.23 g/mol ).

Reactivity and Potential Applications in Drug Discovery

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety.[4] Naphthalene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5]

The aldehyde functional group in 2-(naphthalen-1-yl)propanal makes it a versatile intermediate for the synthesis of a diverse library of compounds for biological screening.

Potential Derivatization Pathways:

Figure 4: Potential synthetic transformations of 2-(naphthalen-1-yl)propanal for the generation of compound libraries.

-

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 2-(naphthalen-1-yl)propan-1-ol, using mild reducing agents like sodium borohydride.[6] This alcohol can be further functionalized, for example, by esterification or etherification.

-

Oxidation: Oxidation of the aldehyde will yield 2-(naphthalen-1-yl)propanoic acid, a precursor to the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen (which is the 2-(6-methoxynaphthalen-2-yl)propanoic acid). This structural similarity highlights the potential for anti-inflammatory activity.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride will produce a variety of secondary and tertiary amines, respectively. These compounds can be screened for a range of biological targets.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol condensation or the Knoevenagel condensation, to form more complex molecular architectures.

The lipophilic nature of the naphthalene ring can enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets. The propanal side chain offers a point of structural diversity that can be systematically modified to optimize potency and selectivity for a particular therapeutic target.

Conclusion

2-(Naphthalen-1-yl)propanal is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis can be achieved through robust and scalable methods like the Wittig reaction or the Darzens condensation. The presence of the reactive aldehyde functionality, coupled with the privileged naphthalene scaffold, makes it an attractive starting point for the generation of diverse compound libraries for screening against a multitude of diseases. Further investigation into the specific biological activities of 2-(naphthalen-1-yl)propanal and its derivatives is warranted to fully exploit its therapeutic potential.

References

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. (2024).

- Synthesis of naphthalene derivatives.

- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-263.

- 2-(Naphthalen-1-yl)propan-2-ol. PubChem.

- 1-Acetylnaphthalene. Sciencemadness Discussion Board.

- 2-(Naphthalen-2-yl)propanal. PubChem.

- Jakob, M. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Catalytic Darzens reactions of chloroacetate esters and amides with aromatic aldehydes in the presence of catalyst I·HCl 1.

- Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). PrepChem.com.

- Benzeneseleninic Acid Promoting the Selenofunctionalization of 2-Naphthol Derivatives: Synthesis and Antioxidant Activity of 1-Organoselanyl-naphthalen-2-ols.

- Wittig Reaction. Organic Chemistry Portal.

- Enzymatic reactions towards aldehydes: An overview. PMC.

- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.

- 2-Naphthaldehyde(66-99-9) 1H NMR spectrum. ChemicalBook.

- Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC.

- Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester.

- Esters can be converted aldehydes using diisobutylaluminum hydride (DIBAH). Chemistry LibreTexts.

- Example IR and NMR analysis of 2-naphthol. YouTube.

- Darzens condens

- Phosphine-Mediated Iterative Arene Homologation Using Allenes. PMC.

- Hydrolysis of Esters. Save My Exams.

- propanal low high resolution 1H proton nmr spectrum diagram. Doc Brown's Chemistry.

- Cheng, Y., et al. (2021). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry.

- Wittig reaction. Wikipedia.

- Shinohara, Y., et al. (2001). Stereoselectivity in the Darzens condensation of substituted cyclohexanones with (-)

- Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography?.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-La Crosse.

- Yang, F., & Russell, A. J. (1994). Two-step biocatalytic conversion of an ester to an aldehyde in reverse micelles. Biotechnology and Bioengineering, 43(3), 232-241.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Stereoisomers of 2-(Naphthalen-1-yl)propanal: Synthesis, Separation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomeric properties of 2-(Naphthalen-1-yl)propanal. The presence of a single chiral center at the C2 position gives rise to a pair of enantiomers, (R)- and (S)-2-(Naphthalen-1-yl)propanal. While standard synthetic routes yield a racemic mixture, the distinct biological activities often exhibited by individual enantiomers necessitate robust methods for their separation and characterization. This document details field-proven chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for achieving enantioseparation. It further outlines key spectroscopic methods for the subsequent characterization and determination of enantiomeric purity. The scientific principles underpinning these techniques are discussed, providing a causal framework for experimental design and method development.

Introduction: The Significance of Chirality

2-(Naphthalen-1-yl)propanal is an aromatic aldehyde featuring a naphthalene moiety linked to a propanal group. The critical structural feature for stereochemistry is the carbon atom at position 2 of the propanal chain, which is a stereocenter bonded to four different groups: a hydrogen atom, a methyl group, a formyl group (aldehyde), and the naphthalen-1-yl group. This chirality results in the existence of two non-superimposable mirror-image isomers known as enantiomers: (R)- and (S)-2-(Naphthalen-1-yl)propanal.

In the pharmaceutical and life sciences, the differential effects of enantiomers are a foundational concept. The Easson-Stedman hypothesis posits that a three-point interaction between a chiral molecule and a chiral receptor site is necessary for optimal biological activity.[1][2][3] This model explains why one enantiomer (the eutomer) often fits a biological target, such as an enzyme or receptor, with high affinity, while the other (the distomer) may have lower affinity, no activity, or even produce off-target or toxic effects.[1]

A classic and authoritative example is found in the 2-arylpropionic acid derivatives, or "profens," a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6] For profens like ibuprofen and naproxen, which are structurally analogous to 2-(Naphthalen-1-yl)propanal, the anti-inflammatory activity resides almost exclusively in the (S)-enantiomer.[4] This underscores the critical importance of developing methodologies to separate and analyze the individual stereoisomers of chiral molecules.

Synthesis and the Racemic Challenge

Standard chemical synthesis of 2-(Naphthalen-1-yl)propanal, for instance, through the hydroformylation of 1-vinylnaphthalene or via a Darzens condensation followed by rearrangement, typically results in a racemic mixture —an equimolar (50:50) mixture of the (R)- and (S)-enantiomers. Because enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they cannot be separated by conventional techniques like distillation or standard chromatography. The primary challenge, therefore, lies in resolving this racemic mixture into its constituent enantiomers.

The Core of Enantioseparation: Chiral Chromatography

The separation of enantiomers is achieved by introducing another chiral entity into the system, creating transient diastereomeric complexes with different physicochemical properties. In chiral chromatography, this is accomplished by using a Chiral Stationary Phase (CSP) .[7][8] The two enantiomers of the analyte interact differently with the chiral surface of the CSP, leading to different retention times and, thus, separation.

Caption: Principle of Chiral Chromatography.

Methodology I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantioseparation in analytical and preparative scales.[9] For aryl aldehydes and their derivatives, polysaccharide-based CSPs are particularly effective. These phases consist of cellulose or amylose derivatives coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π stacking, and steric interactions within the chiral grooves of the polysaccharide structure.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection:

-

Begin with polysaccharide-based columns known for broad applicability.

-

Primary Screening Columns:

-

CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

-

CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

-

-

Rationale: These columns are highly successful for a wide range of aromatic compounds and are a standard starting point in chiral method development.

-

-

Mobile Phase Screening:

-

Operate in Normal Phase mode, which is typically most effective for this class of compounds.

-

Prepare binary mobile phases of an alkane and an alcohol.

-

Screening Solvents:

-

n-Hexane / Isopropanol (IPA)

-

n-Hexane / Ethanol (EtOH)

-

-

Start with a standard composition, such as 90:10 (Hexane:Alcohol, v/v).

-

Rationale: The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Varying its concentration and type directly modulates retention and enantioselectivity.

-

-

Method Optimization:

-

Adjust Modifier Percentage: If retention is too long, increase the alcohol percentage (e.g., to 85:15 or 80:20). If retention is too short and peaks are unresolved, decrease the alcohol percentage (e.g., to 95:5 or 98:2).

-

Flow Rate: Set an initial flow rate of 1.0 mL/min for a standard 4.6 mm ID analytical column. Adjust as needed to optimize resolution and analysis time.

-

Temperature: Maintain the column at a constant temperature (e.g., 25 °C). Temperature can affect selectivity; exploring a range (e.g., 15-40 °C) can be a secondary optimization step.

-

Detection: Use a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm or 280 nm).

-

Data Presentation: Hypothetical Screening Results

| Column | Mobile Phase (Hexane/IPA) | Retention Time (t₁) (min) | Retention Time (t₂) (min) | Resolution (Rs) |

| CHIRALPAK AD-H | 90 / 10 | 8.2 | 9.5 | 1.8 |

| CHIRALPAK AD-H | 95 / 5 | 15.1 | 18.3 | 2.5 |

| CHIRALCEL OD-H | 90 / 10 | 11.4 | 12.1 | 1.1 |

| CHIRALCEL OD-H | 80 / 20 | 6.5 | 6.8 | 0.8 |

A resolution value (Rs) of ≥ 1.5 is considered baseline separation, indicating a successful method.

Methodology II: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[10][11][12] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, enabling much faster separations.[12][13]

Experimental Protocol: Chiral SFC Method Development

-

Instrumentation: Utilize an SFC system capable of handling high-pressure CO₂.

-

Column Selection: The same polysaccharide-based columns used for HPLC are typically the most effective for SFC.

-

Mobile Phase:

-

The primary mobile phase is supercritical CO₂.

-

A polar organic solvent, typically an alcohol (Methanol, Ethanol, or IPA), is used as a co-solvent or modifier.

-

-

Screening and Optimization:

-

Begin with a gradient elution, for example, from 5% to 40% alcohol co-solvent over 5-10 minutes.

-

Once separation is observed, the method can be optimized to an isocratic condition for simplicity and speed.

-

Control the Back Pressure Regulator (BPR) to maintain the supercritical state (typically >100 bar).

-

Rationale: SFC offers a "greener" alternative by drastically reducing organic solvent consumption.[10] The low viscosity allows for higher flow rates without excessive pressure, leading to very rapid analyses.[12]

-

Characterization and Purity Determination

Once the enantiomers are separated, they must be characterized to confirm their identity and quantify their purity.

Optical Rotation using Polarimetry

Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. A polarimeter measures this rotation.

-

One enantiomer will be dextrorotatory (+), rotating light to the right.

-

The other will be levorotatory (-), rotating light to the left. The specific rotation ([α]) is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism is the differential absorption of left- and right-circularly polarized light.[14][15][16] Enantiomers produce mirror-image CD spectra. This technique is highly specific and can serve as a definitive confirmation of enantiomeric identity.[14] A pure sample of the (R)-enantiomer will produce a CD spectrum that is an exact mirror image of the spectrum for the pure (S)-enantiomer.

Caption: Workflow for Separation and Characterization.

NMR Spectroscopy with Chiral Shift Reagents

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a Chiral Shift Reagent (CSR) , often a lanthanide complex, can induce chemical shift non-equivalence.[17][18][19] The CSR forms rapid and reversible diastereomeric complexes with the enantiomers of the analyte.[20] Because these complexes are diastereomers, they have different magnetic environments, leading to the separation of corresponding signals in the NMR spectrum. The relative integration of these separated signals provides a direct and accurate measurement of the enantiomeric excess (% ee) .[17]

Conclusion

The stereoisomers of 2-(Naphthalen-1-yl)propanal present a classic challenge in chemical analysis and drug development. While synthesis typically yields an inseparable racemic mixture, modern chromatographic techniques, particularly HPLC and SFC with polysaccharide-based chiral stationary phases, provide robust and reliable solutions for enantioseparation. The choice between HPLC and SFC depends on the specific requirements for speed, solvent consumption, and scale. Subsequent characterization by polarimetry, circular dichroism, and NMR with chiral shift reagents provides a self-validating system to confirm the identity and quantify the purity of the isolated enantiomers. A thorough understanding of these techniques and the principles behind them is essential for any researcher working with chiral molecules in a regulated or discovery environment.

References

-

PrepChem. (n.d.). Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). Retrieved from PrepChem.com. [Link]

-

LCGC International. (2025, April 21). Rapidly Analyzing Carbonyl Compounds Using HPLC. Retrieved from LCGC International. [Link]

-

Kromidas, S. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from Chromatography Online. [Link]

-

Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from registech.com. [Link]

-

Hutt, A. J., & Caldwell, J. (1983). Stereoselective metabolism of anti-inflammatory 2-arylpropionates. PubMed. [Link]

-

Chemistry LibreTexts. (2022, April 16). Circular Dichroism. Retrieved from Chemistry LibreTexts. [Link]

-

Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from Selvita. [Link]

-

Siódmiak, J., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]

-

Catanzaro, M., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

-

ResearchGate. (n.d.). Easson-Stedman hypothetical interaction between the two enantiomers of a racemic drug with a receptor at the drug binding sites. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2024, November 12). NMR Shift Reagents. Retrieved from Chemistry LibreTexts. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from Phenomenex. [Link]

-

House, D. (2017, December 2). Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved from YouTube. [Link]

-

Filo. (2025, December 20). Explain Easson and Stedman hypothetical interaction between the two enant... Retrieved from Filo. [Link]

-

Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from Phenomenex. [Link]

-

Ruff, D. R., & Miller, R. (1984). Differences in the applicability of the easson-stedman hypothesis to the alpha 1- and alpha 2-adrenergic effects of phenethylamines and imidazolines. PubMed. [Link]

-

Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from Wikipedia. [Link]

-

Bobbitt, K. L., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Explain Easson and Stedman hypothetical interaction between the two enant.. [askfilo.com]

- 3. Differences in the applicability of the easson-stedman hypothesis to the alpha 1- and alpha 2-adrenergic effects of phenethylamines and imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. hplc.eu [hplc.eu]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. selvita.com [selvita.com]

- 12. researchgate.net [researchgate.net]

- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jascoinc.com [jascoinc.com]

- 16. The Principle of Circular Dichroism - Creative Proteomics [creative-proteomics.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Naphthalen-1-yl)propanal for Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physicochemical Profile

2-(Naphthalen-1-yl)propanal, also known as α-methyl-1-naphthaleneacetaldehyde, is an aromatic aldehyde with a distinct molecular architecture that makes it a valuable building block in organic synthesis.

CAS Number: 52417-52-4[1]

Molecular Formula: C₁₃H₁₂O[1]

Molecular Weight: 184.23 g/mol

The presence of the naphthalene ring, a bicyclic aromatic system, coupled with a chiral center at the second carbon of the propanal chain, imparts specific chemical reactivity and potential for stereoselective synthesis.

Table 1: Physicochemical Properties of 2-(Naphthalen-1-yl)propanal and Related Compounds

| Property | 2-(Naphthalen-1-yl)propanal | 2-(Naphthalen-1-yl)propan-1-ol | Propanal |

| Molecular Formula | C₁₃H₁₂O | C₁₃H₁₄O[2][3] | C₃H₆O |

| Molecular Weight ( g/mol ) | 187.25 (for -d3)[1] | 186.25[2][3] | 58.08 |

| Appearance | Not specified | Yellowish viscous oil[4] | Colorless liquid[5] |

| Boiling Point | Not specified | 144-147 °C at 3 mmHg[4] | 48 °C |

| Solubility | Not specified | Soluble in ether[4] | Soluble in water |

| Odor | Not specified | Not specified | Slightly irritating, fruity[5] |

Synthesis and Manufacturing Insights

The synthesis of 2-(naphthalen-1-yl)propanal can be approached through various established organic chemistry methodologies. A common and logical pathway involves the oxidation of the corresponding primary alcohol, 2-(naphthalen-1-yl)propan-1-ol.

Synthesis of the Precursor Alcohol: 2-(Naphthalen-1-yl)propan-1-ol

A documented method for the preparation of 2-(naphthalen-1-yl)propan-1-ol involves the reduction of 2-(1-naphthyl)propionaldehyde.[4] This suggests a potential circular synthesis route where the aldehyde can be reduced to the alcohol, and the alcohol can be oxidized back to the aldehyde. For a de novo synthesis, one could envision a Grignard reaction between 1-naphthaldehyde and an ethyl magnesium halide, followed by oxidation.

Experimental Protocol: Reduction of 2-(1-Naphthyl)propionaldehyde [4]

-

A mixture of 83.5 g of 2-(1-naphthyl)propionaldehyde, 300 ml of acetic acid, 300 ml of water, and 200 g of iron powder is heated for 7 hours on a steam bath.

-

The solution is then filtered, and the filter cake is washed with water and then with ether.

-

The filtrate and wash water are diluted with water and then extracted with ether.

-

The oil remaining after the evaporation of the ether is boiled with a solution of 15 g of NaOH in 30 ml of water and 50 ml of alcohol to cleave any acetate formed.

-

The resulting alcohol is then washed, dried in an ethereal solution, and distilled to yield 2-(naphthalen-1-yl)propan-1-ol as a yellowish viscous oil.

Causality: The use of iron powder in acetic acid is a classic method for the reduction of aldehydes to alcohols. The subsequent treatment with sodium hydroxide is to hydrolyze any acetate ester that may have formed as a byproduct under the reaction conditions.

Oxidation to 2-(Naphthalen-1-yl)propanal

With the precursor alcohol in hand, a mild oxidizing agent is required to convert it to the desired aldehyde without over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol would be suitable choices.

Conceptual Oxidation Workflow:

Caption: Conceptual workflow for the synthesis of 2-(Naphthalen-1-yl)propanal.

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized 2-(naphthalen-1-yl)propanal, a combination of spectroscopic and chromatographic techniques is essential.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Structural elucidation and confirmation. | Signals corresponding to the aldehydic proton (around 9-10 ppm), aromatic protons of the naphthalene ring, and the aliphatic protons of the propanal chain. |

| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton. | A signal for the carbonyl carbon (around 200 ppm), along with signals for the aromatic and aliphatic carbons. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | A characteristic strong absorption band for the C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of 184.23. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under appropriate chromatographic conditions. |

Self-Validating Protocol: Purity Determination by HPLC

-

Column: A reversed-phase C18 column is typically suitable for aromatic compounds.

-

Mobile Phase: A gradient of acetonitrile and water is a good starting point for method development.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm).

-

Standard Preparation: A certified reference standard of 2-(naphthalen-1-yl)propanal should be used to create a calibration curve for accurate quantification.

-

Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines.

Relevance and Potential in Drug Development

While 2-(naphthalen-1-yl)propanal itself is not an approved therapeutic, its structural motifs are present in several biologically active molecules, making it a compound of interest for medicinal chemists and drug development professionals.

The Naphthalene Moiety in Pharmaceuticals

The naphthalene core is a privileged scaffold in drug discovery, found in a variety of approved drugs with diverse therapeutic applications. A prominent example is Propranolol , a beta-blocker used to treat high blood pressure and other heart conditions.[6][7][8] Propranolol contains a 1-naphthyloxy propanolamine structure, highlighting the biocompatibility and favorable pharmacokinetic properties that a naphthalene ring can confer to a molecule.[6][9][10]

Potential as a Synthetic Intermediate

2-(Naphthalen-1-yl)propanal can serve as a versatile starting material for the synthesis of a library of novel compounds. The aldehyde functionality is amenable to a wide range of chemical transformations, including:

-

Reductive Amination: To generate various amines, which are common functional groups in bioactive compounds.

-

Wittig Reaction: To introduce carbon-carbon double bonds and extend the carbon skeleton.

-

Aldol Condensation: To form larger, more complex molecules.

-

Oxidation: To produce the corresponding carboxylic acid, 2-(naphthalen-1-yl)propanoic acid, which could have its own biological activities. A related compound, 2-(6-methoxy-2-naphthyl)propionic acid, is known to have anti-inflammatory properties.[11]

Drug Discovery Workflow:

Caption: Potential workflow for utilizing 2-(Naphthalen-1-yl)propanal in drug discovery.

References

-

American Chemical Society. (2026, January 20). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. PubChem. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Naphthyl)propanal. PubChem. Retrieved January 27, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Propranolol. Retrieved January 27, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Propranolol Hydrochloride. PubChem. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.

-

ResearchGate. (2020, August 24). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved January 27, 2026, from [Link]

-

University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US5095151A - Preparation of propranolol hydrochloride macrocrystals.

-

Patsnap Synapse. (n.d.). Propranolol Hydrochloride - Drug Targets, Indications, Patents. Retrieved January 27, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Propanal (FDB012083). Retrieved January 27, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-(naphthalen-1-yl)propan-1-ol | CymitQuimica [cymitquimica.com]

- 3. 101349-60-4 | 2-(Naphthalen-1-yl)propan-1-ol - AiFChem [aifchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Showing Compound Propanal (FDB012083) - FooDB [foodb.ca]

- 6. Propranolol - Wikipedia [en.wikipedia.org]

- 7. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propranolol Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google Patents [patents.google.com]

- 11. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-(Naphthalen-1-yl)propanal and Its Derivatives

Abstract

The 2-(naphthalen-1-yl)propanal scaffold and its substituted derivatives are critical intermediates in the synthesis of high-value chemical entities, most notably in the pharmaceutical industry as precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen.[1][2][3] The stereochemistry of the α-carbon imparts significant biological activity, making the development of efficient and selective synthetic methodologies a subject of intense research. This technical guide provides a comprehensive overview of the principal synthetic routes to 2-(naphthalen-1-yl)propanal and its analogues. We will delve into the mechanistic underpinnings of each strategy, from transition-metal-catalyzed hydroformylation to classical oxidation and rearrangement pathways. Each section is designed to provide researchers and drug development professionals with not only robust, step-by-step protocols but also the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability.

Strategic Overview of Synthetic Pathways

The synthesis of 2-(naphthalen-1-yl)propanal can be approached from several distinct strategic directions, contingent on the availability of starting materials, desired scale, and stereochemical requirements. The primary disconnection points involve forming the C-C bond at the α-position, constructing the aldehyde functionality, or a combination thereof. The most prevalent and industrially relevant strategies are summarized below.

Figure 1: Key synthetic strategies for 2-(naphthalen-1-yl)propanal.

Route I: Catalytic Hydroformylation of 1-Vinylnaphthalene

Hydroformylation, or "oxo synthesis," represents one of the most atom-economical methods for producing aldehydes.[4][5] The process involves the net addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using synthesis gas (a mixture of CO and H₂) and a transition metal catalyst.[6]

Causality and Mechanistic Insight: For a vinyl arene like 1-vinylnaphthalene, the reaction can theoretically yield two regioisomers: the desired branched aldehyde (2-(naphthalen-1-yl)propanal) and the linear aldehyde (3-(naphthalen-1-yl)propanal). The choice of catalyst and ligands is paramount for controlling this regioselectivity. Rhodium-based catalysts modified with phosphine ligands are often superior in directing the reaction towards the branched product, which is sterically more hindered but electronically favored due to the formation of a more stable benzyl-metal intermediate during the catalytic cycle. The challenge lies in maximizing the branched-to-linear (b:l) ratio while maintaining high catalytic turnover. Asymmetric hydroformylation, using chiral ligands, can further provide direct access to enantioenriched aldehydes, a critical consideration for pharmaceutical applications.[4]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is a representative example and may require optimization based on specific substrate derivatives and available equipment.

-

Reactor Preparation: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control is rendered inert by purging with argon or nitrogen.

-

Catalyst Precursor Loading: The autoclave is charged with 1-vinylnaphthalene (1.0 eq), a rhodium precursor such as Rh(acac)(CO)₂ (0.1-1 mol%), and the desired phosphine ligand (e.g., PPh₃, 2-4 eq relative to Rh) in a degassed solvent (e.g., toluene or THF).

-

Reaction Execution: The reactor is sealed and purged several times with synthesis gas (1:1 CO/H₂). It is then pressurized to the target pressure (typically 20-100 bar) and heated to the reaction temperature (60-120 °C).

-

Monitoring and Work-up: The reaction is monitored by observing gas uptake. Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by silica gel chromatography or vacuum distillation to isolate 2-(naphthalen-1-yl)propanal.

Data Summary: Hydroformylation Parameters

| Parameter | Typical Range | Rationale / Impact |

| Catalyst | Rh, Co, Ru | Rhodium generally offers higher activity and selectivity for branched products.[5] |

| Ligand | Phosphines, Phosphites | Bulky phosphine ligands often increase the branched-to-linear product ratio. |

| Temperature | 60 - 120 °C | Higher temperatures increase reaction rate but may decrease selectivity. |

| **Pressure (CO/H₂) ** | 20 - 100 bar | Higher pressure increases CO/H₂ concentration, boosting the reaction rate. |

| Solvent | Toluene, THF, Dioxane | Aprotic, non-coordinating solvents are preferred. |

| b:l Ratio | Variable (2:1 to >20:1) | The key performance indicator; highly dependent on catalyst and ligand choice. |

Route II: Oxidation of 2-(Naphthalen-1-yl)propan-1-ol

This classical two-stage approach involves first synthesizing the precursor primary alcohol, 2-(naphthalen-1-yl)propan-1-ol, followed by its selective oxidation to the aldehyde.

Causality and Mechanistic Insight: The primary challenge in this route is achieving the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the corresponding carboxylic acid. This necessitates the use of mild and controlled oxidizing agents. Reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation are ideal for this purpose as they are highly selective for the aldehyde and operate under non-aqueous or carefully controlled conditions, preventing the formation of the gem-diol intermediate that precedes carboxylic acid formation.

The precursor alcohol itself can be synthesized via several methods, including the reduction of 2-(naphthalen-1-yl)propanoic acid or its esters, or through a Grignard reaction involving a naphthalene-based aldehyde and an ethylmagnesium halide.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

Reactant Setup: To a solution of 2-(naphthalen-1-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP.

-

Extraction and Isolation: The mixture is stirred vigorously until both layers become clear. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude aldehyde is purified by column chromatography on silica gel.

Route III: Synthesis of Derivatives

The 2-(naphthalen-1-yl)propanal core is a versatile platform for synthesizing other valuable compounds, primarily through oxidation to the carboxylic acid or reduction to the alcohol.

A. Oxidation to 2-(Naphthalen-1-yl)propanoic Acid (Naproxen Precursor)

The conversion of the aldehyde to a carboxylic acid is a key step in the synthesis of Naproxen and related NSAIDs.[1]

Causality and Mechanistic Insight: The Pinnick Oxidation The Pinnick oxidation is an exceptionally mild and efficient method for oxidizing aldehydes to carboxylic acids.[7] Its key advantage is its high tolerance for other functional groups that might be sensitive to more aggressive oxidants. The reaction uses sodium chlorite (NaClO₂) as the oxidant, typically buffered with a weak acid. A crucial component is an alkene scavenger, such as 2-methyl-2-butene, which is added to consume the hypochlorous acid (HOCl) byproduct.[7] This prevents unwanted side reactions, such as the chlorination of the aromatic ring or reaction with the starting aldehyde.

Figure 2: Simplified workflow of the Pinnick Oxidation.

Experimental Protocol: Pinnick Oxidation

-

Reaction Setup: Dissolve 2-(6-methoxy-2-naphthyl)propanal (1.0 eq) in a mixture of tert-butanol and THF.[1] Add 2-methyl-2-butene (3-5 eq) to the solution.

-

Reagent Addition: In a separate flask, prepare a solution of sodium chlorite (80% purity, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

-

Execution: Add the aqueous solution of NaClO₂ and buffer dropwise to the aldehyde solution at room temperature. An ice bath may be used to control any exotherm.

-

Monitoring and Work-up: Stir the reaction for 4-12 hours until TLC analysis shows complete consumption of the aldehyde.

-

Isolation: Concentrate the reaction mixture to remove the organic solvents. Dilute with water and acidify with 1M HCl to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., acetone/water) can be performed for further purification.

B. Reduction to 2-(Naphthalen-1-yl)propan-1-ol

The aldehyde can be readily reduced back to the primary alcohol.

Causality and Mechanistic Insight: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[1] It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones but does not typically affect other functional groups like esters or amides. The reaction is performed in a protic solvent, usually methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol: NaBH₄ Reduction

-

Reactant Setup: Dissolve 2-(naphthalen-1-yl)propanal (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise, ensuring the temperature remains low.

-

Reaction and Quenching: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.[1] Carefully quench the reaction by the slow addition of water or dilute acetic acid to decompose excess NaBH₄.

-

Work-up and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with water and brine, dried over Na₂SO₄, and concentrated to yield the alcohol, which can be purified by chromatography if necessary.

Conclusion

The synthesis of 2-(naphthalen-1-yl)propanal and its derivatives is a well-established field with multiple robust and scalable methodologies. The choice of a specific synthetic route is a strategic decision guided by factors such as cost, starting material availability, and the critical need for stereochemical control. Modern catalytic methods like hydroformylation offer an elegant and atom-efficient path, particularly for large-scale industrial production. Concurrently, classical functional group interconversions, such as the oxidation of alcohols and the highly reliable Pinnick oxidation of aldehydes, provide dependable and high-yielding alternatives that are indispensable in a research and development setting. This guide has outlined the core principles and practical protocols that empower chemists to confidently approach the synthesis of these valuable molecular scaffolds.

References

-

PrepChem (2023). Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). Available at: [Link]

-

Larock, R. C., & Yao, T. (2004). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry. Available at: [Link]

- Nelson, P. H. (1971).US Patent 3,562,336: Synthesis of naphthalene derivatives. Google Patents.

-

ResearchGate (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. Available at: [Link]

-

University of Glasgow (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Available at: [Link]

-

Avila-García, M., et al. (2014). Design and Synthesis of Naphthol Derivative. Journal of Chemistry. Available at: [Link]

-

ResearchGate (2013). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. Available at: [Link]

- Jiangsu Bagui Pharmaceutical Co., Ltd. (2008).CN Patent 101234963A: Industrial synthesis technique for DL-naproxen. Google Patents.

-

NROChemistry (n.d.). Pinnick Oxidation: Mechanism & Examples. Available at: [Link]

-

Khan, K. M., et al. (2022). Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition. Pharmaceuticals. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. Available at: [Link]

-

Garhwal, S., et al. (2024). Hydroformylation of Vinyl Arenes. ChemistryViews. Available at: [Link]

-

Sahebdelfar, S., Ravanchi, M. T., & Nadda, A. K. (2022). Hydroformylation – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Pörschke, K. R., & Grotevendt, A. (2020). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ResearchGate. Available at: [Link]

-

Piccolo, O., et al. (1985). EP 0163338 A1: Process for preparing naproxen. European Patent Office. Available at: [Link]

Sources

- 1. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 2. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]

- 3. Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistryviews.org [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Reaction Mechanism of 2-(Naphthalen-1-yl)propanal Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the primary reaction mechanisms for the formation of 2-(naphthalen-1-yl)propanal, a significant building block in medicinal and materials chemistry. The document delves into the two principal synthetic routes: the direct hydroformylation of 1-vinylnaphthalene and the multi-step approach involving the Friedel-Crafts acylation of naphthalene. Emphasis is placed on the underlying principles governing regioselectivity, a critical factor in naphthalene chemistry. Experimental protocols and mechanistic visualizations are provided to offer both theoretical understanding and practical insights for laboratory application.

Introduction: The Significance of 2-(Naphthalen-1-yl)propanal

2-(Naphthalen-1-yl)propanal is a valuable intermediate in the synthesis of a variety of organic molecules. Its structural motif, featuring a chiral center adjacent to a naphthalene ring, is found in numerous pharmacologically active compounds and advanced materials. A thorough understanding of its formation is paramount for developing efficient and selective synthetic strategies, crucial for drug discovery and process development. This guide will explore the key mechanistic pathways, offering a detailed rationale for experimental choices and outcomes.

Primary Synthetic Pathways and Mechanistic Exploration

The synthesis of 2-(naphthalen-1-yl)propanal can be principally achieved through two distinct and well-established methodologies:

-

Pathway A: Direct hydroformylation of 1-vinylnaphthalene.

-

Pathway B: Friedel-Crafts acylation of naphthalene followed by subsequent transformations.

The choice between these pathways is often dictated by factors such as substrate availability, desired regioselectivity, and scalability.

Pathway A: Hydroformylation of 1-Vinylnaphthalene

Hydroformylation, also known as the oxo process, is an atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1][2] In the context of 1-vinylnaphthalene, this reaction directly yields the desired branched aldehyde, 2-(naphthalen-1-yl)propanal, along with its linear isomer, 3-(naphthalen-1-yl)propanal.

The regioselectivity of this reaction is a pivotal consideration. The formation of the branched isomer is often favored in the hydroformylation of vinyl arenes due to electronic and steric effects.[3]

Mechanism of Rhodium-Catalyzed Hydroformylation:

The most common catalysts for hydroformylation are rhodium complexes modified with phosphine ligands.[4] The generally accepted mechanism, known as the Heck-Breslow cycle, is depicted below:

Figure 1: Generalized mechanism for the rhodium-catalyzed hydroformylation of 1-vinylnaphthalene.

Causality in Experimental Choices for Hydroformylation:

-

Catalyst System: The choice of the rhodium precursor and the phosphine ligand is critical for controlling both reactivity and regioselectivity. Bulky phosphine ligands often favor the formation of the linear aldehyde, while certain bidentate phosphine ligands can enhance the yield of the branched product.[5]

-

Reaction Conditions: Temperature and pressure of the syngas (CO/H₂) mixture significantly influence the reaction rate and selectivity. Higher temperatures can lead to side reactions, such as hydrogenation of the alkene or the aldehyde product.[4]

-

Solvent: The choice of solvent can affect catalyst solubility and stability, thereby impacting the overall efficiency of the reaction.

A recent development in this area is the use of copper hydride catalysis, which has shown high enantioselectivity in the hydroformylation of vinyl arenes.[1][3]

Pathway B: Friedel-Crafts Acylation of Naphthalene

The Friedel-Crafts acylation of naphthalene with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a classical approach to introduce a propanoyl group onto the naphthalene ring.[6][7] This reaction is a cornerstone of electrophilic aromatic substitution.

Regioselectivity in Naphthalene Substitution:

Naphthalene is more reactive than benzene towards electrophilic substitution, and the substitution pattern is highly dependent on the reaction conditions.[8]

-

Kinetic vs. Thermodynamic Control: Substitution at the 1-position (α-position) is generally faster (kinetically favored) due to the formation of a more stable carbocation intermediate.[8][9] This intermediate can be stabilized by resonance structures that maintain the aromaticity of the second ring. In contrast, substitution at the 2-position (β-position) is often thermodynamically favored, meaning that the 2-substituted product is more stable.[8]

The isomer ratio in the Friedel-Crafts acetylation of naphthalene can be influenced by the solvent and temperature.[8][10]

Mechanism of Friedel-Crafts Acylation:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The π-system of the naphthalene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (arenium ion).

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring.

Figure 2: Mechanism of the Friedel-Crafts acylation of naphthalene.

Subsequent Transformations to 2-(Naphthalen-1-yl)propanal:

The product of the Friedel-Crafts acylation, 1-propanoylnaphthalene, is a ketone. To obtain the target aldehyde, further chemical transformations are necessary. A common strategy involves a one-carbon homologation, such as the Wittig reaction, followed by hydrolysis.[11]

A patent for a related compound, 2-(6-methoxy-2-naphthyl)propanal, outlines a synthesis from 6-methoxy-2-acetylnaphthalene using a phosphonium ylid followed by acid hydrolysis.[11] This suggests a viable, albeit multi-step, route from the acylated naphthalene.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized based on specific laboratory conditions and safety considerations.

Protocol: Hydroformylation of 1-Vinylnaphthalene

Materials:

-

1-Vinylnaphthalene

-

Rhodium catalyst precursor (e.g., [Rh(acac)(CO)₂])

-

Phosphine ligand (e.g., triphenylphosphine)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Syngas (CO/H₂ mixture)

-

High-pressure autoclave reactor

Procedure:

-

In a glovebox, charge the autoclave with the rhodium precursor, the phosphine ligand, and the solvent.

-

Add 1-vinylnaphthalene to the reactor.

-

Seal the autoclave and purge with nitrogen, followed by syngas.

-

Pressurize the reactor with the desired CO/H₂ pressure and heat to the target temperature.

-

Maintain the reaction under vigorous stirring for the specified time.

-

After cooling to room temperature, carefully vent the excess gas.

-

Analyze the reaction mixture by GC-MS and ¹H NMR to determine conversion and product distribution.

-

Purify the product by column chromatography.

Protocol: Friedel-Crafts Acylation of Naphthalene

Materials:

-

Naphthalene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in the chosen solvent at 0 °C, add propanoyl chloride dropwise.

-

Add a solution of naphthalene in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for the specified time.

-

Pour the reaction mixture onto crushed ice and concentrated HCl.

-

Separate the organic layer, and wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Pathways

| Feature | Hydroformylation | Friedel-Crafts Acylation Route |

| Starting Material | 1-Vinylnaphthalene | Naphthalene, Propanoyl Chloride |

| Number of Steps | 1 | Multiple |

| Key Challenge | Regioselectivity (branched vs. linear) | Regioselectivity (1- vs. 2-substitution), multi-step synthesis |

| Atom Economy | High | Moderate |

| Industrial Relevance | High | Moderate (for this specific target) |

Conclusion

The formation of 2-(naphthalen-1-yl)propanal can be effectively achieved through either the direct hydroformylation of 1-vinylnaphthalene or a multi-step sequence commencing with the Friedel-Crafts acylation of naphthalene. The hydroformylation pathway offers a more direct and atom-economical route, with the primary challenge being the control of regioselectivity. The Friedel-Crafts approach, while longer, relies on well-established and robust reactions. The choice of synthetic strategy will ultimately depend on the specific requirements of the research or development program, including factors such as cost, scale, and the desired purity of the final product. A thorough understanding of the underlying reaction mechanisms is essential for the successful and efficient synthesis of this important chemical intermediate.

References

-

University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]

-

Garhwal, S. (2024, May 23). Hydroformylation of Vinyl Arenes. ChemistryViews. Retrieved from [Link]

- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.

-